

Dapk1-IN-1: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: *Dapk1-IN-1*

Cat. No.: *B15603162*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapk1-IN-1 is a chemical inhibitor of Death-associated protein kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. DAPK1 is a critical mediator of various cellular processes, including apoptosis, autophagy, and inflammation.[1] Its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and ischemic injury.[1][2] **Dapk1-IN-1** serves as a valuable tool for investigating the physiological and pathological roles of DAPK1 in vitro. This document provides detailed application notes and protocols to guide researchers in utilizing **Dapk1-IN-1** for their in vitro studies.

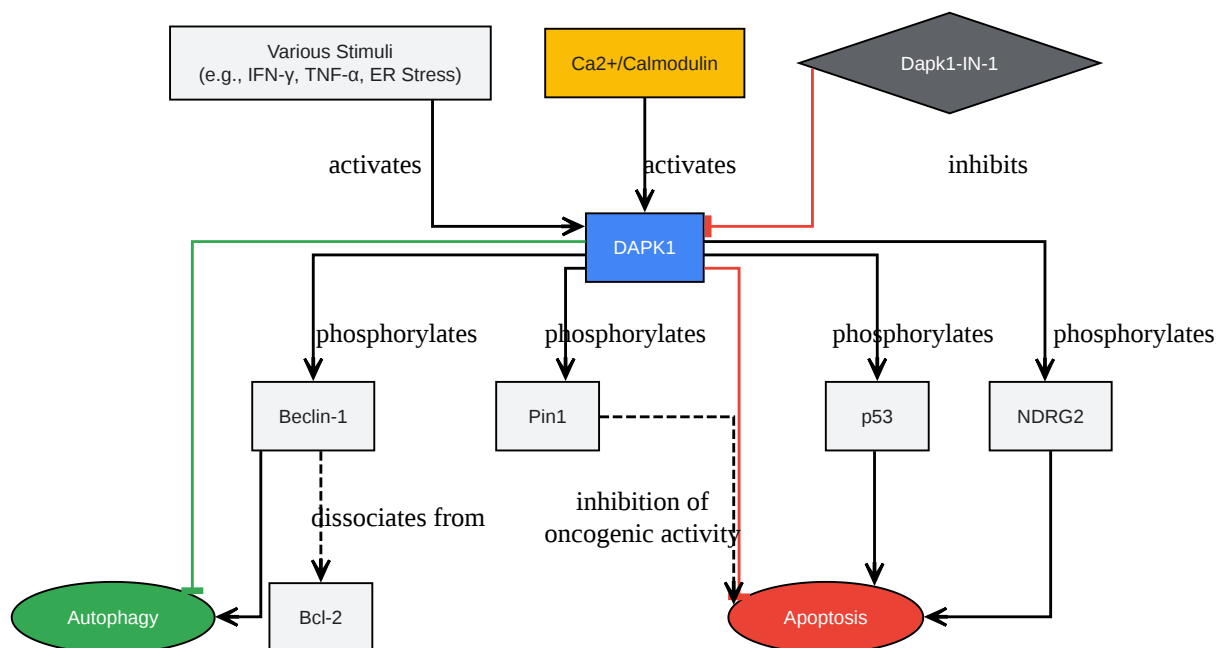
Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for **Dapk1-IN-1** and provides a comparative concentration range for another DAPK1 inhibitor, TC-DAPK 6, to inform experimental design.

Parameter	Dapk1-IN-1	TC-DAPK 6 (Reference Inhibitor)	Reference
Binding Affinity (Kd)	0.63 μ M	Not specified	[2]
Recommended Starting Concentration for In Vitro Assays	1 - 20 μ M (optimization required)	1 - 50 μ M	[3]
Optimal Concentration in H9c2 cells (Cell Viability)	Not specified	20 μ M	[3]

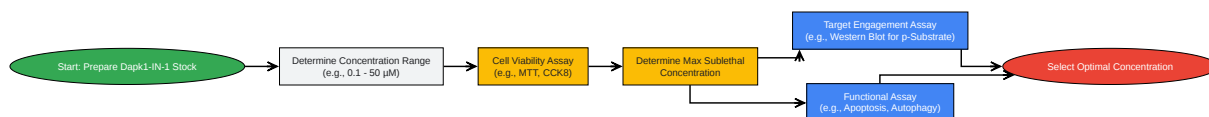
Signaling Pathways and Experimental Workflows

To effectively utilize **Dapk1-IN-1**, it is crucial to understand the signaling pathways in which DAPK1 participates and the general workflow for determining its optimal concentration in a given experimental system.



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Caption: DAPK1 Signaling Pathways.



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Caption: Workflow for Optimal Concentration Determination.

Experimental Protocols

Preparation of Dapk1-IN-1 Stock Solution

Materials:

- **Dapk1-IN-1** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Based on the manufacturer's instructions, **Dapk1-IN-1** is soluble in DMSO.^[4] To prepare a 10 mM stock solution, dissolve 3.35 mg of **Dapk1-IN-1** (MW: 335.15 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[2]

In Vitro Kinase Assay

This protocol is adapted from a radiometric HotSpot™ kinase assay format and can be used to determine the IC₅₀ of **Dapk1-IN-1**.

Materials:

- Active DAPK1 enzyme
- Peptide substrate (e.g., [KKLNRTLSEFAEPG])
- ATP, [γ -³³P]-ATP

- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
- **Dapk1-IN-1** serial dilutions
- 96-well or 384-well plates
- Phosphocellulose paper
- Scintillation counter

Protocol:

- Prepare serial dilutions of **Dapk1-IN-1** in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
- In each well of the plate, add the **Dapk1-IN-1** dilution.
- Add the DAPK1 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ -³³P]-ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively with phosphoric acid to remove unincorporated [γ -³³P]-ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **Dapk1-IN-1** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol is to determine the cytotoxic effects of **Dapk1-IN-1** and to establish a working concentration for subsequent cell-based assays.

Materials:

- Cells of interest (e.g., H9c2, HeLa, SH-SY5Y)
- Complete cell culture medium
- **Dapk1-IN-1** stock solution
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **Dapk1-IN-1** in complete cell culture medium. A suggested starting range is 1 μ M to 50 μ M.^[3] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
- Replace the medium in each well with the medium containing the different concentrations of **Dapk1-IN-1**.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.^[3]
- Measure the absorbance at 450 nm using a microplate reader.^[3]
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is to assess the effect of **Dapk1-IN-1** on the phosphorylation of DAPK1 substrates.

Materials:

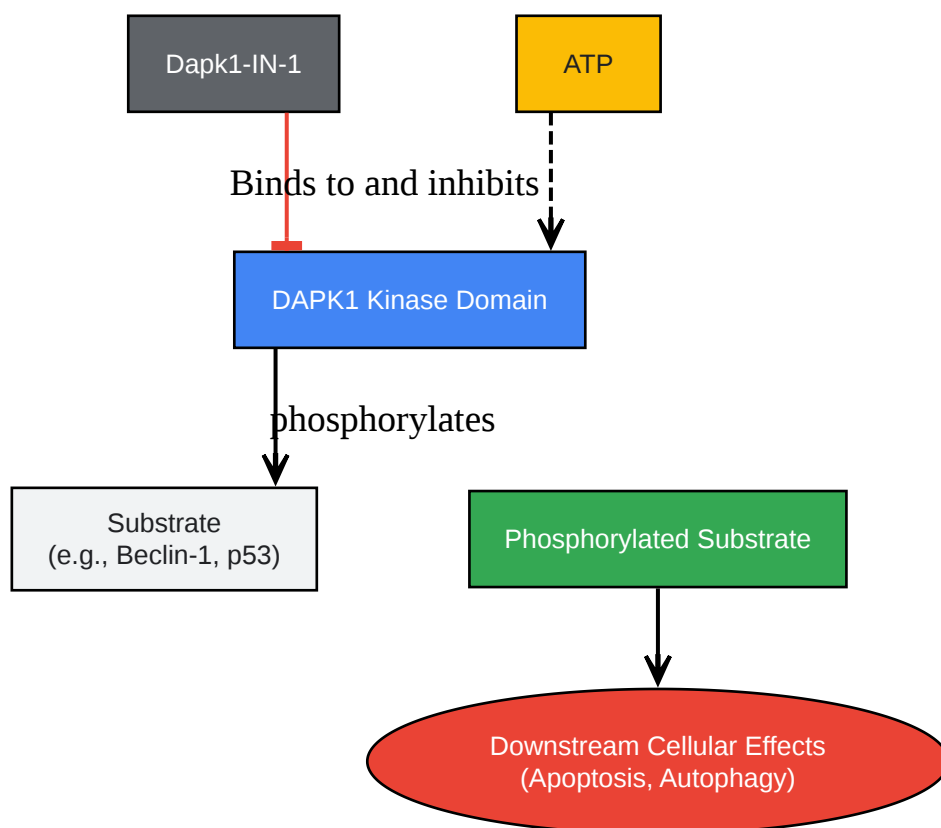
- Cells treated with **Dapk1-IN-1**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Becclin-1, anti-Becclin-1, anti-p-p53, anti-p53, anti-DAPK1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Treat cells with the desired concentration of **Dapk1-IN-1** for the appropriate duration.
- Lyse the cells with ice-cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.[5]

- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualization



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